molecular formula C9H5ClO6 B2668846 5-chlorobenzene-1,2,4-tricarboxylic acid CAS No. 99807-59-7

5-chlorobenzene-1,2,4-tricarboxylic acid

Cat. No.: B2668846
CAS No.: 99807-59-7
M. Wt: 244.58
InChI Key: ZJJGAQHIJKRZHA-UHFFFAOYSA-N
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Description

5-chlorobenzene-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C9H5ClO6. It is a derivative of benzene with three carboxylic acid groups and one chlorine atom attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-chlorobenzene-1,2,4-tricarboxylic acid can be synthesized through the oxidation of 5-chloro-1,2,4-trimethylbenzene. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl groups to carboxylic acid groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chlorobenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used to facilitate the reaction.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting carboxylic acids to alcohols.

Major Products Formed

    Substitution Reactions: Products depend on the substituent introduced.

    Esterification: Formation of esters.

    Reduction: Formation of alcohols.

Scientific Research Applications

5-chlorobenzene-1,2,4-tricarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chlorobenzene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Trimellitic Acid (Benzene-1,2,4-tricarboxylic acid): Similar structure but without the chlorine atom.

    Hemimellitic Acid (Benzene-1,2,3-tricarboxylic acid): Different arrangement of carboxylic acid groups.

    Trimesic Acid (Benzene-1,3,5-tricarboxylic acid): Different arrangement of carboxylic acid groups.

Uniqueness

5-chlorobenzene-1,2,4-tricarboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts. This uniqueness makes it valuable in specific applications where halogenated compounds are required.

Properties

IUPAC Name

5-chlorobenzene-1,2,4-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJGAQHIJKRZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

For example, when the photocarbonylation reaction is effected by dissolving 4-chlorophthalic acid in an aqueous solution of sodium hydroxide (4-6N) and blowing carbon monoxide into the solution at a temperature of 60°-80° C. under a pressure of 1-10 atm, the reaction product consists mainly of the desired trimellitic acid, and by-product is scarcely formed except a small amount of formic acid. The reaction for obtaining pyromellitic acid from 5-chlorotrimellitic acid proceeds similarly as above.
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